4-(5-Chloropentyl)morpholine
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Overview
Description
4-(5-Chloropentyl)morpholine is a chemical compound with the molecular formula C9H18ClNO. It is a derivative of morpholine, a six-membered heterocyclic compound containing both amine and ether functionalities. The compound is characterized by the presence of a chloropentyl group attached to the nitrogen atom of the morpholine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloropentyl)morpholine typically involves the reaction of morpholine with 1-chloro-5-pentanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 1-chloro-5-pentanol is replaced by the morpholine ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloropentyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloropentyl group to a pentyl group.
Substitution: The chlorine atom in the chloropentyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 4-(5-Pentyl)morpholine.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-Chloropentyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(5-Chloropentyl)morpholine involves its interaction with specific molecular targets within cells. The compound can modulate the activity of enzymes and receptors by binding to their active sites. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect lysosomal pH and enzyme activity .
Comparison with Similar Compounds
4-(5-Chloropentyl)morpholine can be compared with other morpholine derivatives, such as:
- 4-(2-Chloroethyl)morpholine
- 4-(3-Chloropropyl)morpholine
- 4-(4-Chlorobutyl)morpholine
Uniqueness
The uniqueness of this compound lies in its specific chloropentyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-(5-chloropentyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClNO/c10-4-2-1-3-5-11-6-8-12-9-7-11/h1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLLAVDESVOXTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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